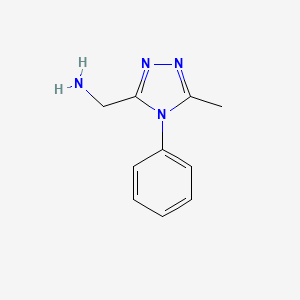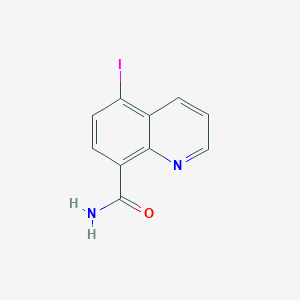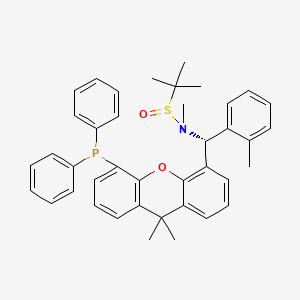
Methyl 4-amino-3-cycloheptylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-3-cycloheptylbutanoate is a chemical compound with the molecular formula C₁₂H₂₃NO₂ and a molecular weight of 213.32 g/mol It is characterized by its unique structure, which includes a cycloheptyl ring and an amino group attached to a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-cycloheptylbutanoate typically involves the esterification of 4-amino-3-cycloheptylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, industrial-scale purification techniques, such as distillation and crystallization, are employed to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-3-cycloheptylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohol.
Substitution: Amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-3-cycloheptylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-3-cycloheptylbutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cycloheptyl ring provides a hydrophobic environment that can interact with lipid membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-amino-3-cyclohexylbutanoate: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
Methyl 4-amino-3-cyclopentylbutanoate: Contains a cyclopentyl ring, leading to different steric and electronic properties.
Uniqueness
Methyl 4-amino-3-cycloheptylbutanoate is unique due to its cycloheptyl ring, which imparts distinct steric and electronic characteristics. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel chemical entities .
Eigenschaften
Molekularformel |
C12H23NO2 |
|---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
methyl 4-amino-3-cycloheptylbutanoate |
InChI |
InChI=1S/C12H23NO2/c1-15-12(14)8-11(9-13)10-6-4-2-3-5-7-10/h10-11H,2-9,13H2,1H3 |
InChI-Schlüssel |
JJQZFAKXUKVKMF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CN)C1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


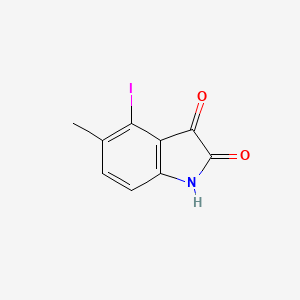

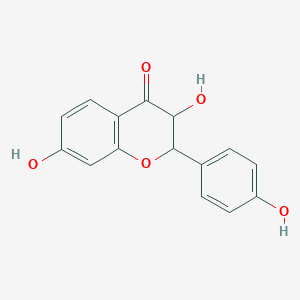

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;potassium](/img/structure/B13646342.png)
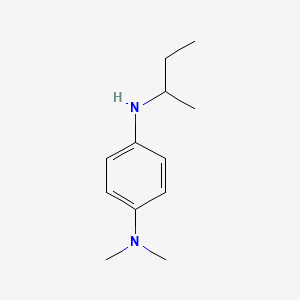
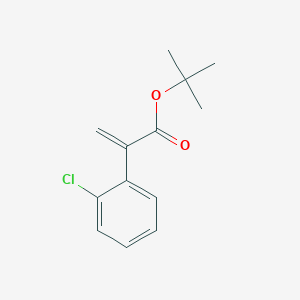

![2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B13646379.png)
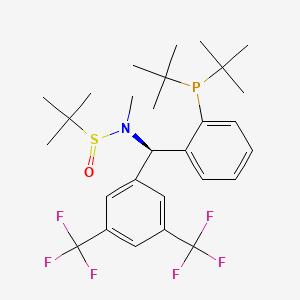
![Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate](/img/structure/B13646394.png)
